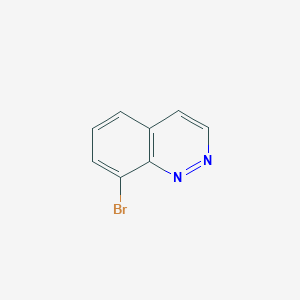

8-Bromocinnoline

説明

Significance of Cinnoline (B1195905) Derivatives as Privileged Scaffolds in Modern Chemical Research

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-benzodiazine), is a cornerstone in the field of medicinal chemistry. nih.govpnrjournal.com Cinnoline and its derivatives are recognized as "privileged scaffolds" because their core structure is a recurring motif in a multitude of pharmacologically active compounds. nih.govwisdomlib.orgijariit.com These compounds exhibit a vast array of biological activities, making them promising candidates for drug development. wisdomlib.org

The therapeutic potential of the cinnoline framework is remarkably diverse, with derivatives demonstrating significant antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties. nih.govwisdomlib.org The versatility of the cinnoline ring system allows for the synthesis of compounds with tailored therapeutic effects, highlighting its importance in pharmaceutical research and development. pnrjournal.comwisdomlib.orgnih.gov The continued interest in these heterocycles stems from their proven efficacy and the potential to generate novel therapeutic agents with optimized pharmacodynamic and pharmacokinetic profiles. nih.govijper.org

Table 1: Pharmacological Activities of Cinnoline Derivatives

| Pharmacological Activity | Reference |

|---|---|

| Antibacterial | nih.gov, wisdomlib.org |

| Antifungal | nih.gov, wisdomlib.org |

| Antimalarial | nih.gov, wisdomlib.org |

| Anti-inflammatory | nih.gov, wisdomlib.org |

| Analgesic | nih.gov, wisdomlib.org |

| Anxiolytic | nih.gov, wisdomlib.org |

| Antitumor | nih.gov, wisdomlib.org |

| Antihypertensive | wisdomlib.org, ijariit.com |

Strategic Importance of Halogenated Heterocycles in Synthetic and Medicinal Chemistry

Halogenated heterocyclic compounds are indispensable building blocks in modern organic chemistry. sigmaaldrich.comnbinno.com The introduction of halogen atoms—such as bromine, chlorine, fluorine, or iodine—onto a heterocyclic core provides a powerful tool for synthetic chemists. sigmaaldrich.com These halogen atoms act as highly reactive functional groups, or "handles," that can be readily manipulated through various synthetic transformations. nbinno.com They are particularly valuable for their participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which allow for the facile construction of complex molecular architectures. nbinno.com

Beyond their synthetic utility, halogens play a pivotal role in medicinal chemistry and drug design. nbinno.com The incorporation of a halogen can significantly modulate a molecule's physicochemical properties. It can influence lipophilicity, which affects how a drug is absorbed and distributed in the body, as well as its metabolic stability and binding affinity to biological targets. nbinno.com Many approved pharmaceuticals contain halogenated heterocyclic structures, underscoring their importance in developing effective therapeutic agents. rsc.org The strategic placement of halogens is a key strategy for optimizing lead compounds in drug discovery programs. nbinno.comnih.gov

Overview of 8-Bromocinnoline's Positional Significance within the Cinnoline Nucleus for Functionalization

The bromine atom at C8 is a key functional group for introducing a wide range of substituents through well-established chemical reactions. It is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nbinno.com This capability allows chemists to systematically modify the cinnoline scaffold at a specific location, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov The proximity of the C8 position to the N1 nitrogen atom can also influence the electronic environment of the C8-Br bond, potentially modulating its reactivity in certain transformations, a principle utilized in the functionalization of related heterocycles like 8-methylquinoline. nih.gov The ability to selectively functionalize this position makes this compound a valuable precursor for creating libraries of novel cinnoline derivatives for pharmacological screening. orgsyn.org

Table 2: Common Cross-Coupling Reactions for Functionalization of Aryl Bromides

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki Coupling | Organoboron Reagent | C-C |

| Heck Coupling | Alkene | C-C |

| Sonogashira Coupling | Terminal Alkyne | C-C |

| Buchwald-Hartwig Amination | Amine | C-N |

| Stille Coupling | Organotin Reagent | C-C |

| Negishi Coupling | Organozinc Reagent | C-C |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-bromocinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-3-1-2-6-4-5-10-11-8(6)7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTBZBUOFBLWOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694856 | |

| Record name | 8-Bromocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67888-34-0 | |

| Record name | 8-Bromocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Bromocinnoline and Its Precursors

Classical and Contemporary Approaches to Cinnoline (B1195905) Ring Formation

The construction of the bicyclic cinnoline framework, which consists of a benzene (B151609) ring fused to a pyridazine (B1198779) ring, is a foundational step in the synthesis of its derivatives. pnrjournal.com A variety of cyclization and annulation reactions have been developed to achieve this structure efficiently.

The Richter cinnoline synthesis is a classical method for forming the cinnoline ring. wikipedia.org This reaction typically involves the diazotization of o-aminoarylacetylenes or o-aminoarylpropiolic acids, which then undergo intramolecular cyclization. drugfuture.com The first synthesis of the parent cinnoline heterocycle, for instance, involved the cyclization of the alkyne o-C₆H₄(N₂Cl)C≡CCO₂H in water to produce 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate could then be decarboxylated and the hydroxyl group removed to yield cinnoline. wikipedia.org

Modern variations of this reaction have expanded its scope. For example, a Richter-type cyclization has been employed in the synthesis of 3-alkynyl-4-bromo(chloro)cinnolines starting from ortho-(dodeca-1,3-diynyl)aryltriaz-1-enes. dntb.gov.ua This demonstrates the adaptability of the fundamental cyclization mechanism to more complex starting materials.

The use of diazo compounds and their precursors is a prominent strategy in contemporary cinnoline synthesis. Rhodium-catalyzed reactions, in particular, have proven effective for constructing fused cinnoline systems. One such method involves the annulation of N-phenylindazoles with diazo compounds to synthesize indazolo[2,1-a]cinnolines. rsc.org Similarly, a rhodium(III)-catalyzed reaction between N-arylpyrazol-5-ones and α-diazo compounds can produce pyrazolo[1,2-a]cinnoline derivatives through a cascade involving C-H activation and intramolecular cyclization. researcher.life

A related and widely used approach begins with the diazotization of substituted anilines. nih.govglobalresearchonline.net The resulting diazonium salt is then coupled with cyanoacetamide in an aqueous ethanolic solution, often buffered with sodium acetate, to form an intermediate hydrazone, specifically a substituted phenyl hydrazono (cyano) acetamide. pnrjournal.comnih.govglobalresearchonline.net This intermediate is then subjected to intramolecular cyclization, frequently using a Lewis acid like anhydrous aluminum chloride (AlCl₃) in a solvent such as chlorobenzene, to yield 4-aminocinnoline-3-carboxamide (B1596795) derivatives. nih.govresearchgate.net

Table 1: Example of Cinnoline Synthesis via Hydrazone Cyclization

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Diazotization | Substituted Aniline (B41778) | Conc. HCl, NaNO₂, 0-5°C | Diazonium Salt |

| 2. Coupling | Diazonium Salt, Cyanoacetamide | Sodium Acetate, Ethanol | Phenyl Hydrazono (cyano) Acetamide |

This table illustrates a common multi-step sequence for synthesizing the cinnoline core from aniline precursors. nih.govglobalresearchonline.net

Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful tools for building the cinnoline skeleton. These methods often utilize transition-metal catalysis to achieve high efficiency and selectivity. nih.gov

Catalytic systems based on rhodium, palladium, ruthenium, and copper are frequently employed. nih.govresearchgate.net Strategies include:

Rhodium-catalyzed C-H activation and [4+2] annulation: This redox-neutral process can use reagents like vinylene carbonate as an acetylene (B1199291) surrogate to construct the heterocyclic ring. researchgate.net

Ruthenium-catalyzed cascade C-H functionalization/intramolecular annulation: This approach has been used to synthesize indazolo[1,2-a]cinnolinones from N-phenylindazoles and sulfoxonium ylides. researchgate.net

Copper-catalyzed aerobic annulation: This method can involve a dehydrogenative amination process to afford cinnolines. nih.gov

Beyond metal catalysis, catalyst-free methods have also been developed. A notable example is the cascade annulation of enaminones with aryl diazonium tetrafluoroboronates, which proceeds efficiently by simply heating the reactants in dimethyl sulfoxide (B87167) (DMSO). nih.gov Additionally, microwave-assisted, catalyst-free [4 + 2] cycloaddition reactions (azo-Povarov reactions) between N-carbonyl aryldiazenes and strained alkenes or alkynes offer a direct route to fused cinnoline derivatives. rsc.org

Targeted Bromination Strategies for Cinnoline Derivatives

Once the cinnoline ring is formed, the next step toward 8-bromocinnoline is the regioselective introduction of a bromine atom onto the benzene portion of the heterocycle. The electronic properties of the cinnoline system, with its two electron-withdrawing nitrogen atoms, influence the feasibility and outcome of electrophilic substitution reactions like bromination.

Direct bromination of nitrogen-containing heterocycles like cinnoline requires careful selection of reagents and conditions to control the position of substitution. While direct bromination of the parent cinnoline is not extensively detailed, analogous reactions with structurally similar quinolines and isoquinolines provide insight into effective methodologies. researchgate.netgoogle.com

For these systems, common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). researchgate.netmdpi.com The reaction conditions can be tuned to achieve regioselectivity. For instance, the direct bromination of isoquinoline (B145761) to yield 5-bromoisoquinoline (B27571) can be accomplished using NBS in the presence of a strong acid, such as concentrated sulfuric acid (H₂SO₄), at low temperatures (e.g., -30°C to -15°C). google.com For 8-substituted quinolines, bromination with molecular bromine in a solvent like chloroform (B151607) has been reported. researchgate.net The choice of solvent and temperature is critical for controlling the reaction and achieving the desired isomer. researchgate.net Applying these principles to cinnoline, direct electrophilic bromination would target the benzene ring, with the 8-position being a potential site for substitution depending on the precise electronic effects of the fused pyridazine ring and the reaction conditions employed.

Table 2: Conditions for Bromination of Related Heterocycles

| Heterocycle | Brominating Agent | Conditions | Major Product |

|---|---|---|---|

| Isoquinoline | NBS | conc. H₂SO₄, -30°C to -15°C | 5-Bromoisoquinoline |

| 8-Hydroxyquinoline | NBS | Chloroform | 7-Bromoquinolin-8-ol |

This table summarizes conditions used for the regioselective bromination of heterocycles analogous to cinnoline, suggesting potential pathways for the synthesis of this compound. researchgate.netgoogle.commdpi.com

An alternative strategy to direct electrophilic bromination is to modify the reactivity of the cinnoline ring by forming an N-oxide. Heteroaromatic N-oxides exhibit unique reactivity due to the presence of a dipolar nitrogen-oxygen bond. thieme-connect.de The negatively charged oxygen atom alters the electronic distribution within the ring system, activating it for different types of transformations. thieme-connect.de

The synthesis of cinnoline N-oxides can be achieved through the oxidation of the parent cinnoline. researchgate.net Depending on the conditions, either the N-1 or N-2 oxide can be formed. researchgate.net The formation of the N-oxide facilitates the introduction of substituents, including halogens, at specific positions. researchgate.net This approach allows for nucleophilic halogenation, a process that is otherwise difficult on the electron-deficient heterocyclic ring. The reaction of an azine N-oxide with an electrophilic reagent can lead to the selective introduction of a substituent. researchgate.net For halogenation, this typically involves treating the N-oxide with a reagent like phosphorus oxybromide (POBr₃) or thionyl bromide (SOBr₂). These reagents react with the N-oxide oxygen, activating the ring (often at the C2 position relative to the nitrogen) for subsequent nucleophilic attack by a bromide ion. While this method is well-established for pyridine (B92270) and quinoline (B57606) N-oxides, its application to cinnoline provides a potential route for regioselective bromination that complements direct electrophilic substitution. thieme-connect.demdpi.com

Bromine/Magnesium Exchange and Related Organometallic Approaches

Organometallic chemistry offers powerful tools for the regioselective functionalization of heterocyclic compounds. While direct bromination of cinnoline can lead to a mixture of products, organometallic routes provide a more controlled approach to introduce a bromine atom at the C-8 position.

A key strategy involves the use of a bromine/magnesium exchange reaction. This method typically starts with a dibromo-substituted precursor, where one bromine atom is selectively exchanged for a magnesium-based functional group, which can then be quenched with an electrophile. However, direct application of this to a pre-formed cinnoline ring system to specifically yield this compound is not extensively documented in readily available literature. The reactivity of the cinnoline ring towards strong organometallic reagents can lead to undesired side reactions.

A more plausible, though less direct, organometallic approach would involve the synthesis of an 8-substituted cinnoline that can be subsequently converted to this compound. For instance, a directed ortho-metalation strategy on a substituted cinnoline, followed by quenching with a bromine source, could be envisioned. The directing group would be crucial for achieving the desired C-8 selectivity.

Another potential organometallic route involves the use of Grignard reagents in the construction of the cinnoline ring itself. Starting with a suitably substituted and protected ortho-bromoaniline derivative, a Grignard reagent could be formed and then reacted with appropriate synthons to build the pyridazine ring of the cinnoline system.

Table 1: Potential Organometallic Approaches for this compound Synthesis

| Approach | Starting Material | Key Reagents | Potential Product |

| Directed ortho-Metalation | Cinnoline with a directing group at N-1 or C-7 | Strong base (e.g., LDA), Bromine source (e.g., Br₂) | This compound derivative |

| Grignard-based Annulation | ortho-bromoaniline derivative | Mg, Electrophilic synthon for pyridazine ring | This compound precursor |

Synthesis of Key Intermediates for this compound Derivatization

The synthesis of this compound can also be achieved by constructing the cinnoline ring from a pre-functionalized aromatic precursor. This approach, known as cinnoline annulation, relies on the preparation of key substituted phenyl intermediates.

Preparation of Labeled Cinnoline Precursors

Isotopically labeled compounds are invaluable tools in mechanistic studies and metabolic research. The synthesis of labeled this compound would necessitate the preparation of isotopically labeled precursors.

Deuterium (B1214612) Labeling: The introduction of deuterium can be achieved through various methods. For instance, a precursor like 2-aminobenzaldehyde (B1207257) can be deuterated at specific positions. One common method involves the reduction of a corresponding nitro compound with a deuterium source. Alternatively, H/D exchange reactions on the aromatic ring of a suitable precursor can be performed under acidic or basic conditions with a deuterium source like D₂O.

Carbon-13 Labeling: The synthesis of ¹³C-labeled precursors often involves starting from commercially available ¹³C-labeled starting materials. For example, ¹³C-labeled aniline can be synthesized and then elaborated into the required substituted phenyl precursor for cinnoline synthesis. Another approach involves the introduction of a ¹³C-labeled functional group, such as a nitrile or a carbonyl group, which can then be incorporated into the cinnoline ring system.

Table 2: Examples of Labeled Precursors for Cinnoline Synthesis

| Isotope | Precursor Type | Potential Synthetic Route |

| Deuterium | Deuterated 2-aminobenzaldehyde | Reduction of deuterated 2-nitrobenzaldehyde |

| Carbon-13 | ¹³C-labeled aniline | From commercially available ¹³C-benzene |

Routes to Substituted Phenyl Precursors for Cinnoline Annulation

The most common and versatile method for synthesizing cinnolines is the cyclization of appropriately substituted phenylhydrazones. To obtain this compound via this route, a phenylhydrazine (B124118) precursor with a bromine atom at the ortho position to the hydrazine (B178648) group is required.

A key starting material for such a precursor is a substituted aniline. For instance, 2-bromo-6-nitroaniline (B44865) could be a viable starting point. The nitro group can be reduced to an amino group, which is then diazotized and reduced to form the corresponding phenylhydrazine.

Alternatively, direct bromination of a substituted aniline can be employed. However, the regioselectivity of such a reaction needs to be carefully controlled to obtain the desired 2-bromo isomer. The presence of other substituents on the aniline ring can influence the position of bromination.

Another important class of precursors for cinnoline synthesis are ortho-aminoaryl acetylenes. The cyclization of a diazotized o-aminoarylpropiolic acid is a classic method known as the Richter cinnoline synthesis. To synthesize this compound using this approach, a 2-amino-3-bromophenylpropiolic acid would be the required intermediate.

Table 3: Synthetic Routes to Substituted Phenyl Precursors

| Precursor Type | Starting Material | Key Reaction Steps | Target Intermediate |

| Phenylhydrazine | 2-Bromo-6-nitroaniline | Reduction of nitro group, Diazotization, Reduction of diazonium salt | 2-Bromophenylhydrazine |

| Phenylhydrazine | Substituted aniline | Regioselective bromination, Diazotization, Reduction | Substituted 2-bromophenylhydrazine |

| Arylpropiolic Acid | Substituted bromoaniline | Sonogashira coupling with a protected acetylene, Deprotection, Oxidation | 2-Amino-3-bromophenylpropiolic acid |

Chemical Transformations and Reaction Pathways of 8 Bromocinnoline

Cross-Coupling Reactions at the C8 Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. utrgv.edunih.gov For 8-bromocinnoline, these reactions are pivotal for introducing aryl, heteroaryl, and alkynyl groups at the C8 position, thereby enabling the synthesis of a diverse range of functionalized cinnoline (B1195905) derivatives.

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that joins an organoboron compound with an organic halide. libretexts.orgyonedalabs.com In the case of this compound, this reaction facilitates the introduction of various aryl and heteroaryl substituents at the C8 position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. libretexts.org The choice of these components is crucial for achieving high yields and preventing side reactions. nih.gov

Detailed studies on the Suzuki-Miyaura coupling of 8-halopurines, a structurally related heterocyclic system, have shown that anhydrous conditions are often superior for electron-rich boronic acids, while aqueous solvent mixtures can be more effective for electron-poor arylboronic acids. scispace.com While specific examples for this compound are not extensively documented in readily available literature, the general conditions for related heteroaryl bromides provide a strong predictive framework for its reactivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | High |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | Good |

| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 110 | Variable |

Note: This table represents typical conditions for Suzuki-Miyaura reactions of heteroaryl bromides and serves as a predictive guide for this compound. Specific yields would be substrate-dependent.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of a carbon-carbon triple bond. wikipedia.orgwikipedia.org This reaction is instrumental for the introduction of alkynyl moieties onto the cinnoline scaffold at the C8 position. The reaction is typically carried out under mild conditions, often at room temperature, using an amine base that also frequently serves as the solvent. wikipedia.org

The general mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. libretexts.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. libretexts.org While copper is a common co-catalyst, copper-free Sonogashira couplings have also been developed to avoid potential issues with copper acetylide homocoupling. libretexts.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides

| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp - 60 |

| Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | Room Temp |

| Pd(PPh₃)₄ | - | Piperidine | Toluene | 80 |

Note: This table illustrates common conditions for Sonogashira coupling and can be adapted for reactions involving this compound.

Beyond the Suzuki-Miyaura and Sonogashira reactions, other palladium-catalyzed C-C bond-forming reactions can be applied to this compound. These include the Heck and Stille reactions.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgresearchgate.net This reaction provides a means to introduce vinyl groups at the C8 position of the cinnoline ring. The reaction typically requires a palladium catalyst, a base, and is often carried out at elevated temperatures. organic-chemistry.org

The Stille reaction utilizes an organotin compound as the coupling partner for the organic halide. organic-chemistry.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. organic-chemistry.org This method can be used to introduce a wide variety of carbon-based fragments onto the 8-position of the cinnoline core.

Table 3: Overview of Other Palladium-Catalyzed C-C Couplings

| Reaction | Coupling Partner | Key Reagents | Typical Products |

| Heck | Alkene | Pd catalyst, Base (e.g., Et₃N, K₂CO₃) | 8-Vinylcinnolines |

| Stille | Organostannane | Pd catalyst, Ligand | 8-Aryl/Alkenyl/Alkyl-cinnolines |

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C8 position of this compound can also be displaced by nucleophiles, providing a direct route to introduce nitrogen-based functionalities.

Nucleophilic aromatic substitution (SNA_r) can be employed to replace the bromine atom with an azide (B81097) group. wikipedia.orgmasterorganicchemistry.com This reaction is typically performed by treating this compound with an azide salt, such as sodium azide, in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The azide ion is a potent nucleophile in these reactions. researchgate.net The resulting 8-azidocinnoline is a valuable intermediate that can undergo further transformations, such as reduction to an amine or participation in click chemistry reactions.

The reactivity of the aryl halide in SNA_r reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.org For the cinnoline system, the electron-withdrawing nature of the diazine ring facilitates this nucleophilic substitution.

Table 4: Typical Conditions for Azide Substitution

| Reagent | Solvent | Temperature (°C) |

| Sodium Azide (NaN₃) | DMF | 100-150 |

| Sodium Azide (NaN₃) | DMSO | 120-160 |

Note: Reaction times and yields are dependent on the specific substrate and reaction conditions.

The direct introduction of an amino group at the C8 position can be achieved through amination reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This methodology is applicable to a wide range of primary and secondary amines, allowing for the synthesis of diverse 8-aminocinnoline derivatives. wikipedia.org The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. libretexts.orgresearchgate.net The choice of ligand is critical and has been the subject of extensive development to broaden the scope and improve the efficiency of the reaction. libretexts.org

Table 5: Key Components of Buchwald-Hartwig Amination

| Pd Precatalyst | Ligand | Base | Solvent |

| Pd(OAc)₂ | BINAP, XPhos, SPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | THF |

Sulfur-Containing Nucleophile Reactions

The electron-deficient nature of the cinnoline ring system, further accentuated by the presence of the nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions at the C8 position. The bromine atom serves as a good leaving group, allowing for its displacement by a variety of sulfur-containing nucleophiles. These reactions are pivotal for the synthesis of 8-thiocinnoline derivatives, which are of interest in medicinal chemistry and materials science.

The reaction of this compound with thiols typically proceeds in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. Common bases employed for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The choice of solvent is also crucial, with polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being commonly used to facilitate the reaction.

A representative example is the reaction of this compound with sodium thiophenoxide, which yields 8-(phenylthio)cinnoline. This transformation underscores the utility of SNAr reactions in forging carbon-sulfur bonds on the cinnoline core.

Organometallic Reactivity of this compound

The carbon-bromine bond in this compound provides a gateway to a rich and varied organometallic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds through various metal-mediated transformations.

Grignard Reagent Formation and Subsequent Electrophilic Quenching

One of the most fundamental transformations of this compound is its conversion to the corresponding Grignard reagent, 8-cinnolinylmagnesium bromide. This is typically achieved by reacting this compound with magnesium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting organomagnesium compound is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups at the C8 position.

For instance, quenching the Grignard reagent with an aldehyde, such as benzaldehyde, leads to the formation of a secondary alcohol, (8-cinnolinyl)(phenyl)methanol, after an acidic workup. This reaction exemplifies the utility of the Grignard approach for the construction of new carbon-carbon bonds. Similarly, reaction with N,N-dimethylformamide (DMF) followed by acidic workup provides 8-cinnolinecarboxaldehyde, a valuable intermediate for further synthetic elaborations.

Zincation and Magnesiation for Polyfunctionalization

Beyond the classical Grignard reaction, more advanced methods involving zincation and magnesiation have been developed for the polyfunctionalization of heteroaromatic compounds, including those based on the cinnoline scaffold. beilstein-journals.orgnih.gov These methods often employ highly active magnesium and zinc reagents, sometimes in the presence of lithium chloride (LiCl) to enhance reactivity and solubility. beilstein-journals.org

Directed magnesiation using reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can be employed for the regioselective deprotonation of functionalized cinnolines, allowing for the introduction of a magnesium handle at a specific position. nih.gov Alternatively, halogen-metal exchange reactions using reagents like i-PrMgCl·LiCl can convert the C-Br bond of this compound into a C-Mg bond, which can then be transmetalated with zinc chloride (ZnCl₂) to form the corresponding organozinc reagent. beilstein-journals.org These organozinc compounds exhibit greater functional group tolerance compared to their Grignard counterparts and are valuable partners in transition-metal-catalyzed cross-coupling reactions. beilstein-journals.org

Tandem Reactions in Organometallic Catalysis

The reactivity of the C-Br bond in this compound makes it an excellent substrate for palladium-catalyzed tandem reactions. These one-pot processes, where multiple bond-forming events occur sequentially, offer a powerful strategy for the rapid construction of complex molecules from simple precursors.

For example, a tandem Heck-Sonogashira reaction could be envisioned starting from this compound. In such a sequence, an initial Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent at the C8 position. nih.gov This could be followed by an intramolecular Heck reaction if a suitably positioned olefin is present in the molecule, leading to the formation of a new carbocyclic or heterocyclic ring fused to the cinnoline core. The efficiency of such tandem processes lies in the ability to construct multiple bonds in a single operation, avoiding the need for isolation and purification of intermediates.

Cycloaddition and Annulation Reactions Initiated from this compound Derivatives

While this compound itself is not typically a direct participant in cycloaddition reactions, it serves as a valuable precursor for the synthesis of derivatives that can undergo such transformations. The functional group introduced at the C8 position via the organometallic routes described above can be designed to act as a diene or dienophile in cycloaddition reactions, or to participate in annulation reactions to build fused ring systems.

Derivatization Strategies for Enhanced Functionality of 8 Bromocinnoline Analogues

Introduction of Reporter Groups for Spectroscopic Studies

The cinnoline (B1195905) framework can be modified to incorporate functionalities that facilitate spectroscopic analysis or serve as labels for biological applications.

Fluorogenic and Fluorochromic Derivatizations

Cinnoline derivatives have been explored for their potential as fluorescent agents and for applications in cell imaging rsc.org. Specifically, structurally rigid 9-amino-benzo[c]cinnoliniums constitute a class of fluorescent dyes characterized by compact structures and large Stokes shifts, making them suitable for cell-based imaging eurekaselect.com. The derivatization strategy here involves the synthesis of these fused ring systems, which inherently possess fluorescent properties. While specific methods for directly attaching fluorogenic or fluorochromic groups to an existing 8-bromocinnoline scaffold are not detailed in the reviewed literature, the principle of incorporating fluorescent moieties onto heterocyclic systems is well-established and could be applied.

Labels for Biological Imaging and Sensing

The fluorescent properties of certain cinnoline derivatives, as noted above, position them as potential candidates for biological imaging eurekaselect.comrsc.org. The development of cinnoline-based probes for sensing specific biological analytes would likely involve the strategic attachment of a reporter group that exhibits a change in its spectral properties (e.g., fluorescence intensity or wavelength) upon interaction with the target. This would typically involve a covalent linkage of a fluorophore or a chromophore to the cinnoline core, potentially at a position amenable to functionalization like the 8-position, or through modifications of existing substituents.

Chemical Modifications for Structure-Activity Relationship (SAR) Exploration

Chemical modifications are essential for understanding how structural changes influence the biological activity of cinnoline derivatives.

Alkylation and Acylation Strategies

Alkylation and acylation are fundamental methods for modifying the cinnoline scaffold. Cinnoline itself can undergo alkylation reactions with alkyl halides or other alkylating agents researchgate.net. Acylation reactions are known to occur on various amino-substituted cinnolines, including those at the 4-, 5-, and 8-positions thieme-connect.de. For instance, an 8-amino-substituted cinnoline can be acylated using appropriate acylating agents, leading to the formation of amide linkages.

Furthermore, functionalization at specific positions of bromocinnolines can be achieved through metal-catalyzed reactions. Regioselective functionalization of cinnolines, including at the 8-position, can be accomplished using metalation techniques followed by coupling reactions lookchem.com. For example, bromocinnoline can be subjected to metalation, and the resulting metallated intermediate can then be reacted with various coupling partners to introduce diverse substituents at the 8-position lookchem.com. Similarly, palladium-catalyzed cross-coupling reactions have been employed to functionalize the 3-position of 3-bromocinnolines. Treatment with palladium catalysts in the presence of alkenes or acrylates can lead to the formation of 3-substituted cinnoline derivatives, such as those involving benzofuro[3,2-c]cinnoline and indolo[3,2-c]cinnoline moieties researchgate.net. These strategies are vital for exploring SAR by systematically altering substituents at key positions.

Synthesis of Piperazine (B1678402) and Pyrazoline Derivatives from Cinnoline Scaffolds

The synthesis of cinnoline derivatives incorporating piperazine and pyrazoline rings is a well-established area for SAR studies.

Piperazine Derivatives: Piperazinyl cinnolines can be synthesized through the intramolecular cyclization of piperazinyl amidrazones. These amidrazones are typically prepared by reacting hydrazonyl chlorides with N-substituted piperazines in the presence of a base like triethylamine. Subsequent cyclization, often mediated by polyphosphoric acid (PPA), yields 3-piperazinyl cinnoline derivatives mdpi.com. For example, 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines have been synthesized as potential antifungal agents via this route mdpi.com.

Pyrazoline Derivatives: Cinnoline-based pyrazoline derivatives are commonly synthesized starting from acetylcinnoline precursors. These precursors are often converted into chalcones, which then undergo cyclization with hydrazine (B178648) hydrate (B1144303) in acetic acid to form the desired pyrazoline ring fused or attached to the cinnoline core researchgate.net. Pyrazole-based cinnoline derivatives have also been synthesized through the reaction of chalcones with hydrazines researchgate.netjapsonline.com.

Table 1: Synthesis of Piperazine and Pyrazoline Derivatives from Cinnoline Scaffolds

| Derivative Type | Starting Materials/Precursors | Key Reaction Step(s) | Resulting Scaffold/Example | Reference |

| Piperazine | Hydrazonyl chloride, N-substituted piperazine, PPA | Amidrazone formation, Intramolecular cyclization | 3-Piperazinyl cinnolines, e.g., 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines | mdpi.com |

| Pyrazoline | 4-methyl-3-acetylcinnoline, hydrazine hydrate, acetic acid | Chalcone formation, Cyclization with hydrazine | Cinnoline-based pyrazoline derivatives | researchgate.net |

| Pyrazole | Chalcones, hydrazines | Cyclocondensation | Pyrazole-based cinnoline derivatives | researchgate.netjapsonline.com |

Post-Synthetic Modification of Cinnoline Derivatives

Post-synthetic modification (PSM) offers a flexible approach to introduce or alter functionalities on pre-formed cinnoline structures. For instance, 4-aminocinnoline-3-carboxylic acids can be transformed into their corresponding 4-hydroxycinnoline-3-carboxylic acids through hydrolysis of the amino group thieme-connect.de.

The functionalization of bromocinnolines at positions 3 or 8, as described in section 4.2.1, can also be viewed as post-synthetic modifications of a brominated cinnoline precursor. For example, palladium-catalyzed cross-coupling reactions on 3-bromocinnolines researchgate.net or metalation-directed functionalization at the 8-position of bromocinnolines lookchem.com represent effective PSM strategies. These methods allow for the introduction of diverse substituents onto an already established cinnoline core, facilitating the fine-tuning of properties for SAR studies or other applications.

Table 2: Post-Synthetic Modification Strategies for Cinnoline Derivatives

| Modification Type | Starting Cinnoline Derivative | Reagents/Conditions | Product Type | Reference |

| Hydrolysis | 4-Aminocinnoline-3-carboxylic acid | Not specified (implied hydrolysis) | 4-Hydroxycinnoline-3-carboxylic acid | thieme-connect.de |

| Cross-Coupling | 3-Bromocinnoline | Pd catalyst, alkene/acrylate | 3-Substituted cinnolines (e.g., fused heterocycles) | researchgate.net |

| Metalation/Coupling | Bromocinnoline | Metalation reagent, coupling partner | 8-Substituted bromocinnolines | lookchem.com |

| Derivatization | Synthesized polycyclic cinnoline product | Various derivatization methods | Further functionalized cinnoline analogues | acs.org |

Advanced Spectroscopic Characterization of 8 Bromocinnoline and Its Functionalized Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic structure determination, providing detailed information about the chemical environment of atomic nuclei, particularly protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is vital for mapping the hydrogen atoms within a molecule. The chemical shift (δ) of a proton signal, its integration (number of protons), and its splitting pattern (due to spin-spin coupling with neighboring protons) offer critical insights into the molecule's structure. For aromatic systems like cinnolines, ¹H NMR spectra typically display signals in the δ 6.5-9.0 ppm range. The presence of a bromine atom at the 8-position of the cinnoline (B1195905) ring in 8-Bromocinnoline is expected to influence the chemical shifts of adjacent protons due to its electron-withdrawing nature and steric effects. For instance, protons on the same aromatic ring as the bromine substituent may experience deshielding, appearing at higher chemical shifts. Studies on related brominated heterocycles have shown that bromine substitution can cause characteristic shifts in the aromatic proton signals, aiding in the assignment of specific proton environments nih.gov.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon backbone of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal, with chemical shifts ranging from approximately 0 to 220 ppm. Aromatic carbons in cinnoline systems generally resonate in the δ 100-160 ppm region. The carbon atom directly bonded to the bromine atom (C-8) in this compound is expected to exhibit a characteristic chemical shift, influenced by the electronegativity of bromine. Furthermore, ¹³C NMR, particularly when combined with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), can differentiate between quaternary carbons, methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups, thereby facilitating the complete elucidation of the carbon skeleton aub.edu.lbbhu.ac.in.

For complex molecules or when ¹H and ¹³C NMR spectra are ambiguous, two-dimensional (2D) NMR techniques are indispensable for establishing connectivity and confirming structural assignments.

COSY (Correlation Spectroscopy): This technique reveals ¹H-¹H coupling correlations, showing which protons are adjacent to each other through bonds. By analyzing the cross-peaks in a COSY spectrum, the spin system of coupled protons can be mapped out, helping to trace the proton network within the cinnoline ring and any attached substituents slideshare.netlibretexts.org.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate directly bonded protons and carbons. This allows for the assignment of proton signals to their corresponding carbon atoms, providing a direct link between the ¹H and ¹³C NMR spectra slideshare.net.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons and for confirming the connectivity between different parts of the molecule, such as linking substituents to the cinnoline core.

Research has employed these advanced 2D NMR techniques for the structural assignment of functionalized brominated heterocycles. For example, the characterization of "4-amino-8-bromocinnoline-3-carboxylic acid" utilized two-dimensional correlation spectroscopy to confirm its complex structure researchgate.net.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule by comparing the measured exact mass to theoretical masses calculated from known atomic masses. For this compound (C₈H₅BrN₂), HRMS can distinguish its molecular formula from other compounds with the same nominal mass. Bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. Therefore, HRMS analysis of this compound is expected to yield two prominent molecular ion peaks corresponding to the masses of [C₈H₅⁷⁹BrN₂]⁺ and [C₈H₅⁸¹BrN₂]⁺. The calculated exact masses are approximately 207.9636 Da and 209.9618 Da, respectively bioanalysis-zone.comeuropa.eu. Confirming these exact masses experimentally provides strong evidence for the molecular formula and the presence of bromine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitivity and specificity of mass spectrometry. In LC-MS/MS, a selected precursor ion (often the protonated molecule) is subjected to fragmentation, typically via Collision-Induced Dissociation (CID). The resulting product ions are then analyzed, providing characteristic fragmentation patterns that can be used for structural elucidation and confirmation sepscience.comnationalmaglab.org.

For functionalized cinnolines, LC-MS/MS can help identify specific structural features, such as the loss of particular functional groups or characteristic cleavages within the molecule. This technique is also invaluable for analyzing complex reaction mixtures, allowing for the identification and quantification of individual components, including impurities or byproducts, based on their retention times and fragmentation profiles researchgate.netnih.govncsu.edu. The fragmentation pathways observed in MS/MS spectra can offer definitive evidence for the position of substituents, such as the bromine atom, on the cinnoline core.

Table 1: Theoretical Exact Masses of this compound

| Isotope Combination | Molecular Formula | Exact Mass (Da) |

| With ⁷⁹Br | C₈H₅⁷⁹BrN₂ | 207.9636 |

| With ⁸¹Br | C₈H₅⁸¹BrN₂ | 209.9618 |

Note: Exact masses are calculated using high-precision atomic masses.

Integration of Multiple Spectroscopic Techniques for Comprehensive Characterization

The definitive characterization of organic compounds like this compound and its derivatives relies heavily on the synergistic application of various spectroscopic techniques. Each method provides a unique set of information, and their combined analysis offers an unambiguous confirmation of molecular structure, purity, and the presence of specific functional groups. This integrated approach is crucial for establishing the identity and integrity of synthesized compounds in chemical research researchgate.netthepharmajournal.comspectroscopyonline.comuii.ac.id.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, serves as the cornerstone for elucidating the carbon-hydrogen framework and connectivity within a molecule researchgate.netuii.ac.id. ¹H NMR spectra reveal the number of chemically distinct protons, their electronic environments through chemical shifts (δ), and their neighboring protons via coupling constants (J), providing insights into the molecule's architecture. ¹³C NMR, on the other hand, identifies the different carbon environments, including quaternary carbons, which are essential for mapping the complete molecular skeleton impactfactor.orgnih.gov. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing direct or long-range correlations between protons and carbons, thereby confirming atom connectivity and resolving complex structural ambiguities nih.govmdpi.com. For this compound, ¹H NMR would typically show distinct signals for the aromatic protons, with their chemical shifts and splitting patterns indicative of their positions on the fused ring system and relative to the bromine substituent. ¹³C NMR would identify the unique carbon atoms, including those in the aromatic rings and any quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of a compound, which directly relates to its elemental composition researchgate.netthepharmajournal.comresearchgate.net. Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) generate ions from the sample, and the mass-to-charge ratio (m/z) of the molecular ion confirms the molecule's mass. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the exact molecular formula. Furthermore, fragmentation patterns observed in MS can offer clues about the structure by indicating specific bonds that have broken during ionization, complementing the information obtained from NMR mdpi.comresearchgate.net. For this compound, MS would confirm the presence of the bromine atom through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies researchgate.netspectroscopyonline.comuii.ac.id. By analyzing the absorption bands in the IR spectrum, one can confirm the presence of functional groups such as carbonyls (C=O), hydroxyls (O-H), amines (N-H), and various C-C and C-N bonds within aromatic systems. For this compound, IR spectroscopy would be used to identify characteristic stretches associated with the aromatic rings (C=C, C-H aromatic), the nitrogen-nitrogen double bond (N=N) within the pyridazine (B1198779) ring, and importantly, the C-Br stretching vibration, which typically appears in the fingerprint region (around 500-700 cm⁻¹) thepharmajournal.comimpactfactor.org.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems and chromophores researchgate.netspectroscopyonline.com. For aromatic compounds like cinnoline, UV-Vis spectra can reveal absorption maxima (λmax) related to π-π* transitions, offering insights into the electronic structure and potential for light absorption. While not as definitive for structural elucidation as NMR or MS, it can be useful for confirming the presence of extended conjugation and for quantitative analysis.

Synergistic Integration for Comprehensive Characterization

The true power of spectroscopic analysis lies in the integration of data from these complementary techniques researchgate.netthepharmajournal.comnih.govmdpi.com. For instance, NMR establishes the connectivity of atoms and the arrangement of protons and carbons. Mass spectrometry confirms the molecular weight and elemental composition, validating the proposed NMR structure. IR spectroscopy then verifies the presence of key functional groups, such as the C-Br bond and the aromatic system, which are consistent with the NMR and MS findings. Any discrepancies between the data obtained from these methods would prompt further investigation or suggest the presence of impurities. This multi-technique approach ensures a robust and reliable characterization of this compound, providing confidence in its synthesized structure and purity for subsequent research or application.

Compound List:

this compound

Illustrative Spectroscopic Data Tables

The following tables present illustrative spectroscopic data that would be expected for this compound. Precise values can vary depending on experimental conditions, solvent, and specific derivatization.

Table 1: Representative ¹H NMR Data for this compound (Illustrative)

| Proton Designation | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment/Comments |

| H-2 | ~8.8 - 9.0 | s | - | 1H | Proton adjacent to N=N and C-H bond |

| H-3 | ~7.6 - 7.8 | d | ~7.0 - 8.0 | 1H | Proton on the pyridazine ring |

| H-4 | ~7.2 - 7.4 | d | ~7.0 - 8.0 | 1H | Proton on the pyridazine ring |

| H-5 | ~7.0 - 7.2 | d | ~7.5 - 8.5 | 1H | Proton on the benzene (B151609) ring |

| H-6 | ~7.5 - 7.7 | dd | ~7.5 - 8.5, ~1.0 - 2.0 | 1H | Proton on the benzene ring |

| H-7 | ~7.1 - 7.3 | d | ~7.5 - 8.5 | 1H | Proton on the benzene ring, adjacent to Bromine |

Note: Exact chemical shifts and multiplicities are highly dependent on the specific substitution pattern and solvent. This table provides typical ranges and expected signal characteristics for a cinnoline system with a bromine at the 8-position.

Table 2: Representative ¹³C NMR Data for this compound (Illustrative)

| Carbon Designation | Chemical Shift (δ, ppm) | Assignment/Comments |

| C-2 | ~155 - 158 | Aromatic carbon adjacent to N=N |

| C-3 | ~125 - 128 | Aromatic carbon on the pyridazine ring |

| C-4 | ~135 - 138 | Aromatic carbon on the pyridazine ring |

| C-4a | ~138 - 141 | Quaternary aromatic carbon (fusion point) |

| C-5 | ~120 - 123 | Aromatic carbon on the benzene ring |

| C-6 | ~130 - 133 | Aromatic carbon on the benzene ring |

| C-7 | ~120 - 123 | Aromatic carbon on the benzene ring |

| C-8 | ~115 - 118 | Aromatic carbon bearing the Bromine substituent |

| C-8a | ~130 - 133 | Quaternary aromatic carbon (fusion point) |

Note: Exact chemical shifts are dependent on the specific substitution pattern and solvent. This table provides typical ranges for aromatic carbons in a cinnoline system.

Table 3: Representative IR Data for this compound (Illustrative)

| Functional Group/Bond | Wavenumber (cm⁻¹) | Assignment/Comments |

| C-H aromatic stretch | 3050 - 3100 | Stretching vibration of aromatic C-H bonds |

| C=N stretch | 1610 - 1640 | Characteristic stretch for the pyridazine ring |

| C=C aromatic stretch | 1450 - 1590 | Multiple bands due to aromatic ring vibrations |

| C-H aromatic out-of-plane bend | 700 - 900 | Bands indicative of the substitution pattern on the rings |

| C-Br stretch | 550 - 650 | Characteristic stretch for the carbon-bromine bond |

Computational Chemistry and Theoretical Investigations of 8 Bromocinnoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than a complex wave function. nih.govresearchgate.netstackexchange.com This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For a molecule like 8-bromocinnoline, DFT calculations would begin with geometry optimization. This process iteratively adjusts the positions of the atoms to find the most stable, lowest-energy three-dimensional structure. researchgate.netresearchgate.net The result is an optimized geometry with specific bond lengths, bond angles, and dihedral angles. From this stable structure, energy profiles for processes like bond rotation or chemical reactions can be calculated to identify transition states and determine activation energies.

Table 1: Calculated Structural Parameters for Cinnoline (B1195905) (as a proxy for this compound) Data derived from studies on related cinnoline derivatives. ajchem-a.com

| Parameter | Description | Calculated Value (Å) |

|---|---|---|

| r(N=N) | Length of the Nitrogen-Nitrogen double bond | ~1.26 |

| r(C=N) | Length of the Carbon-Nitrogen double bond | ~1.33 |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com

For this compound, a HOMO/LUMO analysis would reveal the distribution of these orbitals across the molecule. Typically, in such aromatic systems, the HOMO and LUMO are delocalized π-orbitals. researchgate.net The presence of the electronegative bromine atom and the nitrogen atoms would influence the shape and energy of these orbitals, thereby dictating the molecule's reactivity towards electrophiles and nucleophiles. A computational study on various 4-substituted cinnolines calculated HOMO, LUMO, and energy gap values, showing how different substituent groups affect these electronic properties. ajchem-a.com

Table 2: Frontier Molecular Orbital Energies for Cinnoline Derivatives This data illustrates the principles of FMO analysis on the parent ring system. ajchem-a.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Cinnoline | -9.62 | 0.95 | 10.57 |

| 4-Methylcinnoline | -9.31 | 1.06 | 10.37 |

Note: This table is interactive. You can sort the columns by clicking on the headers.

An Electrostatic Potential (ESP) surface, or Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution of a molecule in three dimensions. wolfram.comuni-muenchen.delibretexts.org It is generated by mapping the electrostatic potential onto a constant electron density surface. avogadro.cc The map is color-coded to indicate different charge regions: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate or neutral potential. wolfram.comchemrxiv.org

For this compound, an ESP map would likely show negative potential (red) around the two nitrogen atoms due to their lone pairs of electrons, making them potential sites for protonation or coordination to metal ions. The bromine atom, despite being electronegative, can exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding. The hydrogen atoms on the aromatic rings would show positive potential (blue). This analysis provides a visual guide to the molecule's reactive sites and intermolecular interaction preferences. uni-muenchen.de

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system, MD simulations generate a trajectory that reveals how the molecule behaves, including its conformational changes and interactions with its environment (e.g., solvent molecules). mdpi.com

For a relatively rigid molecule like this compound, MD simulations could be employed to study its interactions with other molecules, such as a biological receptor or solvent. mdpi.com The simulations would provide insights into the stability of different binding poses and the dynamics of the intermolecular interactions.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.orgchemistrysteps.comprinceton.edu While the bicyclic core of this compound is largely planar and rigid, conformational flexibility could arise if substituents were present. For the this compound molecule itself, computational methods can confirm the planarity of the ring system as the lowest energy conformation. Studies on related quinoline (B57606) derivatives have utilized MD simulations to understand their stability when bound to biological targets like kinases. mdpi.comnih.gov

In Silico Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for identifying and characterizing compounds.

Methods like Time-Dependent Density Functional Theory (TD-DFT) are used to predict electronic absorption spectra (UV-Vis). mdpi.comyoutube.comyoutube.comrsc.orgresearchgate.net These calculations provide the excitation energies and oscillator strengths of electronic transitions, which correspond to the wavelength and intensity of absorption peaks. mdpi.com For this compound, TD-DFT would likely predict π → π* transitions characteristic of aromatic systems.

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be predicted computationally. uncw.edugithub.ionmrdb.org These calculations typically involve optimizing the molecule's geometry and then using methods like Gauge-Including Atomic Orbital (GIAO) to calculate the magnetic shielding of each nucleus. uncw.edu The predicted spectrum can then be compared with experimental data to confirm the structure. While experimental NMR data exists for some bromo-quinolines, specific in silico predictions for this compound are not prominently featured in the literature. researchgate.net Machine learning approaches are also emerging as powerful tools for accelerating and improving the accuracy of NMR predictions. frontiersin.org

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. researchgate.netnih.govnih.gov Computational modeling plays a crucial role in modern SAR by quantifying these relationships, a field known as Quantitative Structure-Activity Relationship (QSAR). nih.govdergipark.org.tr

In a QSAR study, molecular descriptors (numerical representations of a molecule's physicochemical properties) are calculated for a series of related compounds. nih.gov These descriptors can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed biological activity. nmrdb.org

While no specific QSAR studies on this compound were identified, SAR and QSAR studies on related brominated quinoline derivatives have been conducted to explore their anticancer potential. researchgate.netresearchgate.netgelisim.edu.tr These studies have shown that the position and number of bromine and other substituents on the heterocyclic ring significantly influence the compound's cytotoxicity and mechanism of action. nih.gov For instance, the presence of a hydroxyl group at the C-8 position of the quinoline core was found to enhance anticancer potential. researchgate.net A similar computational approach for a series of cinnoline derivatives, including this compound, could be used to build predictive QSAR models to guide the synthesis of new compounds with enhanced biological activity.

Lack of Specific Research Data for this compound Prevents In-Depth Computational Analysis

Initial investigations into the computational chemistry and theoretical aspects of this compound have revealed a significant gap in publicly available research, particularly concerning its specific interactions with biological targets. While the broader class of cinnoline and its derivatives has been subject to various computational studies, detailed molecular docking and ligand-target interaction analyses for the 8-bromo substituted variant are not readily found in the current scientific literature.

Molecular docking is a crucial computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding how a ligand, such as this compound, might interact with a protein or enzyme at the atomic level. Such studies typically provide valuable data, including binding affinities (often expressed as docking scores in kcal/mol) and a detailed map of the specific amino acid residues involved in the interaction through hydrogen bonds, hydrophobic interactions, or other forces.

Consequently, the generation of a detailed section on the "Molecular Docking for Ligand-Target Interactions" of this compound, including data tables of binding energies and interacting residues, is not possible at this time due to the absence of primary research data. Further experimental and computational studies are required to elucidate the potential biological targets of this compound and to characterize its interaction profiles through molecular docking simulations.

Research Applications of 8 Bromocinnoline in Medicinal Chemistry and Materials Science

Role as a Synthetic Intermediate in Drug Discovery Programs

The cinnoline (B1195905) scaffold, and specifically its brominated derivatives like 8-Bromocinnoline, serves as a crucial building block in the synthesis of various bioactive compounds. The bromine atom acts as a versatile handle for cross-coupling reactions and other functionalizations, allowing medicinal chemists to explore structure-activity relationships (SAR) and optimize lead compounds.

Development of Kinase Inhibitors (e.g., Bruton's Tyrosine Kinase)

This compound has been identified as a key intermediate in the discovery programs targeting protein kinases, notably Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in B-cell signaling pathways, making it a significant target for treating hematological malignancies and autoimmune disorders osti.govnih.govd-nb.info. Research into BTK inhibitors has involved the synthesis of cinnoline-based compounds where modifications at the 8-position of the cinnoline ring are explored to enhance potency and selectivity osti.gov. The use of this compound provides a direct route to introduce diverse substituents at this position, facilitating SAR studies and the optimization of inhibitor binding and efficacy osti.gov.

Synthesis of GABAA Receptor Modulators

In the realm of neuroscience, this compound plays a significant role as a synthetic intermediate in the development of GABAA receptor modulators nih.govresearchgate.net. GABAA receptors are central to inhibitory neurotransmission in the central nervous system and are targets for anxiolytic, sedative, and anticonvulsant drugs frontiersin.orgwikipedia.org. Studies have utilized this compound as a common intermediate, demonstrating its amenability to synthesis routes that allow for the incorporation of isotopic labels necessary for drug metabolism and pharmacokinetic (DMPK) studies of potential GABAA receptor modulators nih.govresearchgate.net. This underscores its importance in the early stages of drug development for neurological conditions.

Precursor for Compounds with Anticancer Activity

While research into brominated heterocyclic compounds has revealed significant potential for anticancer activity, direct evidence detailing the use of this compound specifically as a precursor for anticancer agents is not extensively documented in the provided search results. Studies have explored related structures, such as brominated quinolines and 8-substituted quinolines, which have demonstrated antiproliferative effects against various cancer cell lines nih.govresearchgate.net. However, specific synthetic pathways utilizing this compound for the development of anticancer drugs are not explicitly detailed in the available literature.

Building Block for Anti-Inflammatory, Antibacterial, and Antiviral Agents

The literature does not extensively detail the specific applications of this compound as a building block for anti-inflammatory, antibacterial, or antiviral agents. While other brominated cinnoline derivatives, such as 3-Bromocinnoline, have been noted for their utility in antimicrobial research vulcanchem.com, direct studies focusing on this compound in these therapeutic areas are not prominently featured in the reviewed search results.

Applications in Materials Science

The cinnoline scaffold, with its conjugated π-electron system, holds promise for applications in materials science, particularly in the development of advanced polymers.

Integration into Conjugated Polymers (e.g., Poly(arylene ethynylene)s)

Brominated cinnolines, in general, have been explored as components in the synthesis of conjugated polymers, such as poly(arylene ethynylene)s (PAEs) beilstein-journals.orgresearchgate.netresearchgate.net. These polymers are of interest for their optoelectronic properties and potential use in sensors and electronic devices advancedsciencenews.comsigmaaldrich.commdpi.com. Synthetic strategies often involve Sonogashira coupling reactions with dibrominated aromatic or heteroaromatic compounds to build the polymer backbone beilstein-journals.orgresearchgate.netresearchgate.net. While research has utilized various brominated cinnoline derivatives in the synthesis of PAEs, specific applications or extensive studies involving this compound in this context were not explicitly detailed in the provided search results.

Data Tables

Table 1: Role of this compound in Drug Discovery Programs

| Application Area | Role of this compound | Key Research Focus | Relevant Search Result(s) |

| Kinase Inhibitors | Synthetic Intermediate | Development of Bruton's Tyrosine Kinase (BTK) inhibitors; SAR studies via modifications at the 8-position. | osti.gov |

| GABAA Receptor Modulators | Synthetic Intermediate | Synthesis of potential GABAA receptor modulators, including those requiring isotopic labeling for DMPK studies. | nih.govresearchgate.net |

Compound List

this compound

Bruton's Tyrosine Kinase (BTK)

GABAA receptor

Poly(arylene ethynylene)s (PAEs)

Development of Optoelectronic Materials

Organic electronics, a field encompassing devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), relies on materials with tailored electronic and optical properties. Organic semiconductors offer advantages like flexibility, low-temperature processing, and tunability, making them attractive for next-generation electronic applications rsc.orgvulcanchem.comambeed.comresearchgate.net.

The cinnoline core itself, with its conjugated π-electron system, is inherently suited for optoelectronic applications. Its electron-deficient nature, influenced by the nitrogen atoms in the pyridazine (B1198779) ring, can be further modulated by substituents. Bromine, being an electron-withdrawing group, can significantly impact these electronic characteristics. For instance, brominated cinnolines, such as 3-bromocinnoline, have been identified as potential candidates for organic electronics, particularly for electron-transport layers in OLEDs or as components in perovskite solar cells due to their electron-deficient nature vulcanchem.com.

While direct research on this compound in optoelectronic devices is still emerging, its structural features suggest significant potential. The bromine atom at the 8-position offers a versatile site for synthetic functionalization through various cross-coupling reactions, such as Suzuki or Sonogashira couplings researchgate.netmdpi.comresearchgate.netacs.org. This reactivity allows this compound to be incorporated into larger molecular architectures or conjugated polymers. Such modifications can lead to the development of novel organic semiconductors, light-emitting materials, or charge-transport layers with precisely tuned electronic and optical properties for advanced optoelectronic devices. The accessibility of this compound derivatives through established synthetic routes further supports its role as a valuable building block in this field nih.govuni-muenchen.de.

Table 1: Cinnoline Derivatives in Optoelectronics - Properties and Potential Roles

| Property/Application | Cinnoline Core | Bromine Substitution (e.g., at C3 or C8) | Potential Role in Optoelectronics | Relevant Research Areas |

| Electronic Nature | Conjugated π-system, electron-deficient | Electron-withdrawing, reactive handle | Electron transport, charge mobility, building block for semiconductors | OLEDs, OFETs, OPVs |

| Optical Properties | Luminescence, light absorption/emission | Modulates electronic energy levels | Emitters, light-harvesting components | Luminescent materials, organic light-emitting diodes |

| Reactivity | N/A | C-Br bond for cross-coupling reactions | Precursor for complex molecules, polymer synthesis | Organic synthesis, materials functionalization |

| Device Integration | Potential use in various organic electronic devices | Enables functionalization for device tuning | Tuning electronic and optical properties for specific device performance | Device engineering, materials design |

Cinnoline-Based Fluorophores and Probes

Fluorescent materials play a crucial role in various scientific applications, including biological imaging, chemical sensing, and diagnostics, owing to their sensitivity, specificity, and non-invasive nature crimsonpublishers.com. Cinnoline derivatives have been recognized for their inherent fluorescent properties, making them attractive scaffolds for developing fluorescent agents and for use in cell imaging rsc.orgresearchgate.net.

Research has demonstrated the utility of cinnoline-containing conjugated polymers, such as poly(arylene ethynylene)s (PAEs), which exhibit fluorescence that can be modulated by specific analytes like Pd²⁺ ions, thus serving as sensitive fluorescent sensors researchgate.netbeilstein-journals.org. Furthermore, synthetic modifications of cinnoline structures, such as the transformation of azidocinnolines into fluorescent amines, have yielded compounds with tunable fluorescence, highlighting their potential as fluorescent probes mdpi.com.

This compound serves as a promising precursor for the synthesis of novel cinnoline-based fluorophores and probes. The bromine atom at the 8-position offers a strategic point for chemical functionalization. Through reactions like cross-coupling, fluorescent moieties can be attached, or more complex molecular frameworks can be constructed. This allows for the tailoring of photophysical properties, such as emission wavelength, quantum yield, and sensitivity to specific environments or analytes, which are critical for developing advanced fluorescent probes for bioimaging or chemical detection. The documented synthesis routes for this compound derivatives provide a foundation for exploring its utility in this area nih.govuni-muenchen.de.

Chemo-sensing Properties of this compound-Containing Materials

The development of sensitive and selective chemo-sensors is vital for environmental monitoring, medical diagnostics, and industrial process control. Conjugated polymers and heterocyclic compounds are frequently employed in sensor design due to their ability to undergo detectable changes in optical or electronic properties upon interaction with target analytes crimsonpublishers.comnih.govrsc.org.

Cinnoline derivatives have shown significant promise in chemosensing applications. For instance, cinnoline-containing PAEs have demonstrated high sensitivity to specific metal ions, such as Pd²⁺, through fluorescence quenching mechanisms researchgate.netbeilstein-journals.org. This responsiveness allows these materials to act as effective sensors for detecting and quantifying target chemical species.

The bromine substituent in this compound is key to its potential in chemo-sensing materials. The reactive C-Br bond enables the covalent attachment of the cinnoline scaffold to specific recognition elements or its incorporation into polymeric structures. By judiciously designing the functional groups attached to the this compound unit, researchers can create materials with tailored selectivity and sensitivity towards particular analytes. The electron-deficient nature of the cinnoline core, combined with the ability to introduce diverse binding sites via the bromine atom, positions this compound as a versatile building block for developing novel chemo-sensing materials with applications in detecting metal ions, anions, or other chemical species.

Future Directions and Emerging Research Avenues for 8 Bromocinnoline

Development of Greener and More Efficient Synthetic Pathways